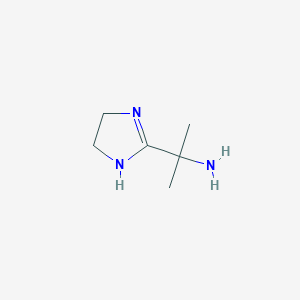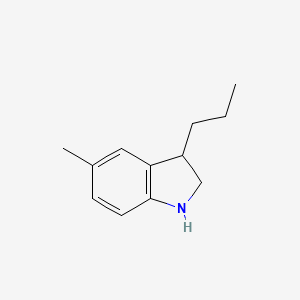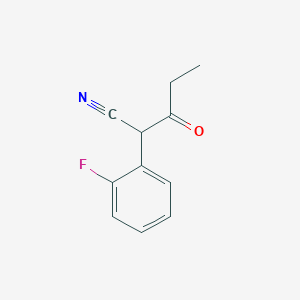
2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-amine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of glyoxal with ammonia, followed by subsequent modifications to introduce the propan-2-amine group . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding imidazole derivative.
Reduction: Reduction reactions can modify the imidazole ring, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds .
Aplicaciones Científicas De Investigación
2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-amine has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: The parent compound with a simpler structure.
2-(4,5-dihydro-1H-imidazol-2-yl)phenol: A similar compound with a hydroxyl group.
4,5-dihydro-1H-imidazole derivatives: Various derivatives with different substituents on the imidazole ring.
Uniqueness
2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-amine is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H13N3 |
|---|---|
Peso molecular |
127.19 g/mol |
Nombre IUPAC |
2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C6H13N3/c1-6(2,7)5-8-3-4-9-5/h3-4,7H2,1-2H3,(H,8,9) |
Clave InChI |
WOCSROBZETXEHI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=NCCN1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B13217241.png)

![(2R)-2-amino-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B13217249.png)



![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine](/img/structure/B13217270.png)


![1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole](/img/structure/B13217290.png)


